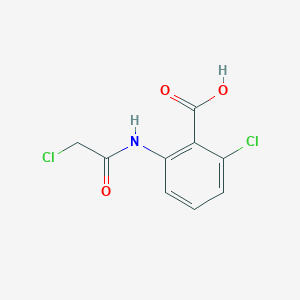
1-Phenethylcyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenethylcyclohexanamine is an organic compound belonging to the class of aralkylamines. It is characterized by a cyclohexane ring substituted with a phenethyl group and an amine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenethylcyclohexanamine can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with phenethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, yielding the desired amine .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenethylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenethylcyclohexanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on neurotransmission and neuropharmacology.
Medicine: Research explores its potential as a therapeutic agent for neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of 1-Phenethylcyclohexanamine involves its interaction with various molecular targets. It is believed to modulate neurotransmitter systems, particularly by affecting the release and reuptake of neurotransmitters such as dopamine and serotonin. This modulation can influence neuronal signaling pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 1-Phenylcyclohexylamine
- Cyclohexylamine
- Phenethylamine
Comparison: 1-Phenethylcyclohexanamine is unique due to its specific structural features, which confer distinct pharmacological properties. Compared to 1-Phenylcyclohexylamine, it has an additional phenethyl group, which may enhance its interaction with certain molecular targets. Cyclohexylamine and phenethylamine, while similar, lack the combined structural elements that make this compound particularly interesting for research .
Eigenschaften
Molekularformel |
C14H21N |
|---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
1-(2-phenylethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C14H21N/c15-14(10-5-2-6-11-14)12-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12,15H2 |
InChI-Schlüssel |
DJBIHDGQDKHFKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CCC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one](/img/structure/B13531140.png)
![4-Amino-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide](/img/structure/B13531159.png)


![N-{3-[(2S,4S)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide](/img/structure/B13531179.png)





